N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide
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Overview
Description
N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, an amino linkage, and a methoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate, urea, and appropriate fluorinating agents under controlled conditions.
Substitution Reactions:
Amino Linkage Formation: The amino group is introduced via nucleophilic substitution, where an amine reacts with the halogenated pyrimidine derivative.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is coupled to the amino-substituted pyrimidine through a palladium-catalyzed cross-coupling reaction.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the methoxyphenyl derivative with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of small molecules with biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition disrupts signaling pathways crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another kinase inhibitor used in cancer therapy.
Erlotinib: Similar in structure and function, used for treating non-small cell lung cancer.
Lapatinib: Dual kinase inhibitor targeting both EGFR and HER2.
Uniqueness
N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct binding properties and selectivity compared to other kinase inhibitors.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
N-[3-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-4-11-14(16)15(18-8-17-11)20-12-7-10(19-9(2)21)5-6-13(12)22-3/h5-8H,4H2,1-3H3,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPFTASOQSZZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)NC(=O)C)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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